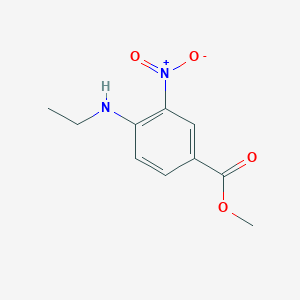

Methyl 4-(ethylamino)-3-nitrobenzoate

Description

Academic Significance of Nitroaromatic Compounds in Organic Synthesis

Nitroaromatic compounds, which are organic compounds containing one or more nitro functional groups (–NO₂) attached to an aromatic ring, are of fundamental importance in the field of organic synthesis. numberanalytics.com Their significance stems from their wide availability and the versatile reactivity of the nitro group. researchgate.net Historically used in the production of explosives and dyes, their role has expanded considerably within academic and industrial research. numberanalytics.comresearchgate.net

The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring it is attached to. numberanalytics.com This electronic effect makes nitroaromatics key intermediates for a variety of chemical transformations. researchgate.net One of the most common applications is the reduction of the nitro group to an amino group, providing a gateway to the synthesis of aromatic amines, which are crucial precursors for pharmaceuticals, agrochemicals, and pigments. numberanalytics.com Beyond simple reduction, the nitro group can be transformed into a wide array of other functional groups, highlighting its versatility as a synthetic tool. researchgate.net

The development of new methods for the synthesis of nitroaromatic compounds is an active area of research. researchgate.net While classical nitration methods using nitric and sulfuric acid are well-established, contemporary research focuses on developing milder, more selective, and environmentally benign nitration procedures. researchgate.net The diverse reactivity and broad utility of nitroaromatic compounds ensure their continued importance as foundational building blocks in modern organic synthesis. researchgate.netmdpi.com

Overview of Benzoate (B1203000) Ester Chemistry and its Research Relevance

Benzoate esters are a class of organic compounds derived from the condensation of benzoic acid and its derivatives with alcohols. annexechem.com The simplest member, methyl benzoate, is a naturally occurring ester found in various plants. researchgate.net These compounds are characterized by a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to an oxygen atom followed by an alkyl or aryl group (R-COO-R').

The chemistry of benzoate esters is largely dictated by the reactivity of the ester functional group and the aromatic ring. The ester can undergo hydrolysis, typically under acidic or basic conditions, to yield the corresponding carboxylic acid and alcohol. nih.gov The aromatic ring can participate in electrophilic aromatic substitution reactions. annexechem.com The nature of substituents on the benzene ring significantly impacts the reactivity of the ester; electron-withdrawing groups, such as a nitro group, can deactivate the ring towards electrophilic attack while making the ester carbonyl carbon more electrophilic. aiinmr.comechemi.com

Research into benzoate esters is extensive and multidisciplinary. They are widely used as intermediates in the synthesis of more complex molecules. researchgate.net In medicinal chemistry, the ester group can be incorporated into drug molecules to create prodrugs, which may exhibit improved bioavailability and are designed to be hydrolyzed by enzymes in the body to release the active drug. nih.gov Furthermore, the biological activities of various substituted benzoate esters are a subject of investigation, with studies exploring their potential as antimicrobial and antioxidant agents. researchgate.net The stability of the ester bond to chemical and biological hydrolysis is a key area of research, aiming to modulate the properties of these compounds for specific applications. nih.gov

Foundational Research on Arylamino-Nitrobenzoate Scaffold Architectures

The arylamino-nitrobenzoate scaffold, which features an amino group, a nitro group, and a benzoate ester moiety on the same aromatic ring, constitutes a "privileged scaffold" in medicinal chemistry. rsc.org This term refers to molecular frameworks that are able to bind to multiple biological targets, making them valuable starting points for the development of new therapeutic agents. rsc.orgmdpi.com

Foundational research in this area has focused on the synthesis and exploration of the chemical space around this core structure. The synthesis of these scaffolds often involves nucleophilic aromatic substitution, where an amine displaces a leaving group (like a halogen) on a nitro-substituted benzoic acid or ester. For example, the synthesis of 4-(methylamino)-3-nitrobenzoic acid, a direct precursor to the ester, is achieved by reacting 4-chloro-3-nitrobenzoic acid with methylamine. google.comchemicalbook.com Similarly, the related methyl 4-amino-3-nitrobenzoate can be prepared via Fischer esterification from 4-amino-3-nitrobenzoic acid. bond.edu.au

The specific arrangement of the electron-donating amino group and the electron-withdrawing nitro group creates a unique electronic profile that can be fine-tuned by varying the substituents. Research has shown that derivatives of this scaffold exhibit a range of biological activities. For instance, a study on 3-methyl-4-nitrobenzoate derivatives revealed their potential as antifungal agents against various Candida strains. researchgate.net This foundational work highlights the potential of the arylamino-nitrobenzoate architecture as a versatile platform for discovering new bioactive compounds.

Current Research Landscape and Future Trajectories for Methyl 4-(ethylamino)-3-nitrobenzoate

Specific academic research detailing the applications and biological activity of this compound is not extensively documented in publicly available literature. The compound is primarily available through chemical suppliers, where it is listed as a synthetic intermediate or building block for laboratory use. Its structure is closely related to intermediates used in the synthesis of other complex molecules, such as N-methyl-4-(methylamino)-3-nitrobenzamide. google.com

The current landscape suggests that this compound is valued for its potential in synthetic chemistry. The presence of multiple reactive sites—the secondary amine, the nitro group, and the methyl ester—allows for a variety of subsequent chemical modifications. The nitro group can be reduced to an amine, the ester can be hydrolyzed or converted to an amide, and the secondary amine can be further functionalized.

Future research trajectories for this specific compound are likely to follow the paths laid out by studies on structurally similar molecules. A key area for future investigation would be the systematic exploration of its biological activities. Drawing parallels from research on related nitrobenzoate derivatives, it would be logical to screen this compound for potential antimicrobial, particularly antifungal, properties. researchgate.net Furthermore, its utility as a precursor in the synthesis of novel heterocyclic compounds or other potential drug candidates remains a promising avenue for exploration. The development of efficient, large-scale synthesis protocols would also be a valuable research direction, facilitating its broader use as a versatile chemical intermediate.

Data Tables

Table 1: Physicochemical Properties of Selected Nitrobenzoate Esters

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |

| Methyl 3-nitrobenzoate | C₈H₇NO₄ | 181.15 | 618-95-1 | nih.gov |

| Ethyl 4-nitrobenzoate | C₉H₉NO₄ | 195.17 | 99-77-4 | sigmaaldrich.com |

| Methyl 4-nitrobenzoate | C₈H₇NO₄ | 181.15 | 619-50-1 | researchgate.net |

| Methyl 3-methyl-4-nitrobenzoate | C₉H₉NO₄ | 195.17 | 13525-40-3 | nih.gov |

| Ethyl 4-methyl-3-nitrobenzoate | C₁₀H₁₁NO₄ | 209.20 | 19013-15-1 | sigmaaldrich.comepa.gov |

| Methyl 3-(ethylamino)-4-nitrobenzoate | C₁₀H₁₂N₂O₄ | 224.22 | 952183-54-9 | cymitquimica.com |

Table 2: Summary of Synthetic Approaches for Arylamino-Nitrobenzoate Scaffolds

| Target Scaffold/Derivative | Precursors | Reaction Type | Key Reagents | Reference |

| 4-(Methylamino)-3-nitrobenzoic acid | 4-Chloro-3-nitrobenzoic acid, Methylamine | Nucleophilic Aromatic Substitution | - | google.com |

| 4-(Methylamino)-3-nitrobenzoic acid | 3,4-Dinitrobenzoic acid, Methylamine | Nucleophilic Aromatic Substitution | Triethylamine (B128534) | chemicalbook.com |

| N-Methyl-4-(methylamino)-3-nitrobenzamide | 4-(Methylamino)-3-nitrobenzoic acid | Acyl-chlorination followed by Amidation | Thionyl chloride, Methylamine | google.com |

| Methyl 4-amino-3-nitrobenzoate | 4-Amino-3-nitrobenzoic acid, Methanol (B129727) | Fischer Esterification | Sulfuric acid | bond.edu.au |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(ethylamino)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-11-8-5-4-7(10(13)16-2)6-9(8)12(14)15/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOWZUNCBPVWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609169 | |

| Record name | Methyl 4-(ethylamino)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396652-42-9 | |

| Record name | Methyl 4-(ethylamino)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 4 Ethylamino 3 Nitrobenzoate and Analogues

Design and Implementation of Strategic Synthetic Pathways to Methyl 4-(ethylamino)-3-nitrobenzoate

The synthesis of this compound can be strategically designed in a few distinct routes. A common and effective pathway involves starting with a precursor that already contains a halogen and a nitro group in the desired positions, such as methyl 4-chloro-3-nitrobenzoate. chemimpex.com This intermediate then undergoes a nucleophilic aromatic substitution to introduce the ethylamino moiety. An alternative strategy involves the esterification of 4-(ethylamino)-3-nitrobenzoic acid. nih.gov Each step—amination, esterification, and nitration—requires careful consideration of regioselectivity, reaction conditions, and the electronic nature of the substituents on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Introducing the Ethylamino Moiety

The introduction of the ethylamino group onto the nitro-substituted benzene (B151609) ring is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reactions is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups, such as the nitro group (–NO₂). masterorganicchemistry.comyoutube.com The reaction proceeds through a two-step addition-elimination mechanism. Initially, the nucleophile (ethylamine) attacks the carbon atom bearing the leaving group (typically a halide), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

A common precursor for this synthesis is methyl 4-chloro-3-nitrobenzoate. chemimpex.comsigmaaldrich.com In this reaction, ethylamine (B1201723) acts as the nucleophile, displacing the chloride ion.

Scheme 1: SNAr Reaction with Ethylamine

(This is a representative scheme. The actual image is not generated).

(This is a representative scheme. The actual image is not generated).

The success and regioselectivity of SNAr reactions are critically dependent on the position of the electron-withdrawing groups relative to the leaving group. For effective stabilization of the negative charge in the Meisenheimer intermediate, the electron-withdrawing group must be positioned ortho or para to the site of nucleophilic attack. masterorganicchemistry.comlibretexts.org

In the case of methyl 4-chloro-3-nitrobenzoate, the nucleophile (ethylamine) attacks the C4 position, which bears the chlorine atom. The nitro group at the C3 position is ortho to the leaving group. This ortho positioning allows for the delocalization of the negative charge of the intermediate onto the nitro group, thereby stabilizing the transition state and facilitating the reaction. libretexts.org If the nitro group were in the meta position, this resonance stabilization would not be possible, and the reaction would be significantly slower or not occur at all under similar conditions. libretexts.org The rate of reaction is influenced by the strength of the nucleophile and the nature of the leaving group; for aryl halides, the reaction rate often follows the trend F > Cl > Br > I, which is opposite to SN2 reactions, because the rate-determining step is the initial attack of the nucleophile, which is enhanced by a more electronegative halogen. chemistrysteps.com

The efficiency of SNAr reactions is profoundly influenced by the choice of solvent. Polar aprotic solvents are generally preferred as they can effectively solvate cations while leaving the anionic nucleophile relatively free and highly reactive. nih.govacsgcipr.org

Commonly used solvents and their impact are summarized below:

| Solvent | Type | Rationale for Use in SNAr |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent at solvating cations, increases nucleophile reactivity. Often provides high yields. semanticscholar.org |

| Dimethylformamide (DMF) | Polar Aprotic | Similar to DMSO, widely used to accelerate SNAr reactions. |

| Acetonitrile (MeCN) | Polar Aprotic | A less polar option than DMSO or DMF, but still effective in many cases. nih.gov |

| Tetrahydrofuran (THF) | Polar Aprotic | Can be used, but generally results in slower reaction rates compared to more polar solvents. researchgate.net |

| Methanol (B129727) (MeOH) | Polar Protic | Generally disfavored as it can solvate the nucleophile through hydrogen bonding, reducing its reactivity. nih.gov |

This table is generated based on established principles of SNAr reactions.

While many SNAr aminations proceed without a catalyst, simply by heating the reactants, certain transformations, particularly with less reactive aryl chlorides or bromides, can be facilitated by copper catalysis in what is known as an Ullmann condensation. nih.govorganic-chemistry.org However, for activated substrates like halonitrobenzoates, catalysis is often unnecessary. The presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), may be required to neutralize the hydrohalic acid formed during the reaction, especially when using an amine salt or to drive the equilibrium. semanticscholar.orgnih.gov

Esterification Processes for Methyl Benzoate (B1203000) Formation

The methyl ester moiety of the target molecule is typically formed via Fischer esterification. This method involves reacting a carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, most commonly sulfuric acid (H₂SO₄). bond.edu.aurug.nl This esterification can be performed on an intermediate like 4-chloro-3-nitrobenzoic acid before the amination step, or on 4-(ethylamino)-3-nitrobenzoic acid as a final step. nih.gov The reaction is an equilibrium process, and strategies must be employed to drive it towards the product.

Achieving high yields in Fischer esterification requires optimizing several parameters. The reaction's equilibrium nature means that the presence of water, a byproduct, can promote the reverse reaction (hydrolysis).

Key optimization strategies include:

Use of Excess Reactant: Employing a large excess of the alcohol (methanol), which can also serve as the solvent, shifts the equilibrium towards the ester product. orgsyn.org

Water Removal: While difficult on a small scale, azeotropic distillation can be used in some systems to remove water as it forms.

Catalyst: A catalytic amount of a strong mineral acid like H₂SO₄ is essential. bond.edu.au Solid acid catalysts, such as phosphoric acid-modified montmorillonite (B579905) K10, have also been developed to simplify product workup. ijstr.org

Temperature and Time: Increased temperature accelerates the reaction. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to dramatically reduce reaction times from hours to minutes and improve yields. academicpublishers.org

The following table, adapted from research on a related compound, illustrates the effect of reaction time on yield in a typical Fischer esterification.

| Reaction Time | Yield (%) |

| 30 minutes | Workable |

| 1 hour | Good (often optimal for lab settings) bond.edu.au |

| 2 hours | Higher |

| 16 hours | Highest (approaching completion) bond.edu.au |

This table is adapted from data for the synthesis of 4-amino-3-nitrobenzoic acid methyl ester. bond.edu.au

A study on the microwave-assisted synthesis of ethyl 4-fluoro-3-nitrobenzoate found that optimizing temperature was crucial, with the highest yields obtained between 130–150°C.

Directed Nitration Reactions in Benzoate Systems

The introduction of the nitro group onto the aromatic ring is a classic electrophilic aromatic substitution reaction. The regiochemical outcome is controlled by the directing effects of the substituents already present on the ring.

To achieve the 4-amino-3-nitro substitution pattern, the nitration must be performed on a substrate where a powerful ortho, para-directing group is at position 4. An amino or a protected amino (acetamido) group is ideal for this purpose. google.com

Starting with Methyl 4-aminobenzoate (B8803810): The amino group (–NH₂) is a strong activating, ortho, para-director. Nitration with a mixture of nitric acid and sulfuric acid will direct the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the position ortho to the amino group (C3), as the para position is blocked. google.com The reaction must be carefully controlled to prevent oxidation of the amino group and over-nitration.

Starting with Methyl Benzoate: The methyl ester group (–COOCH₃) is a deactivating, meta-director. aiinmr.com Nitrating methyl benzoate would yield methyl 3-nitrobenzoate, which is not the desired isomer for this synthetic pathway. orgsyn.orgmnstate.edu

The standard procedure involves the slow addition of a nitrating mixture (concentrated HNO₃ and H₂SO₄) to the substrate at low temperatures (e.g., 0–15°C) to control the exothermic reaction and minimize side-product formation. orgsyn.orgtruman.edu The sulfuric acid serves to protonate the nitric acid, facilitating the formation of the highly electrophilic nitronium ion. aiinmr.com

Control of Positional Isomer Formation

The synthesis of this compound requires careful control of regiochemistry to ensure the correct placement of the ethylamino and nitro groups on the benzoate scaffold. The directing effects of the substituents on the aromatic ring are paramount in achieving the desired 4,3-substitution pattern and avoiding the formation of undesired positional isomers.

A common synthetic strategy involves the nucleophilic aromatic substitution of a precursor like methyl 4-chloro-3-nitrobenzoate. In this approach, the chlorine atom at the C-4 position is activated towards substitution by the strongly electron-withdrawing nitro group at the adjacent C-3 position. Reaction with ethylamine selectively displaces the chloride to yield the target compound.

Alternatively, a synthesis could begin with a 4-aminobenzoate derivative. The amino group is a strong ortho-, para-director. To achieve the desired 3-nitro product, the more activating amino group would first need to be protected, for instance as an acetamide, to moderate its activating influence and provide steric hindrance. Nitration would then be directed primarily to the position ortho to the amide and meta to the ester group (the C-3 position). Subsequent deprotection and N-alkylation with an ethylating agent would furnish the final product. The choice of reaction sequence is critical; for example, nitrating methyl 4-(ethylamino)benzoate directly would be challenging to control due to the strong activation of the ring by the secondary amine. A patent for a related compound, N-methyl-4-(methylamino)-3-nitrobenzamide, describes a process starting from 4-chloro-3-nitrobenzoic acid and reacting it with methylamine, demonstrating the viability of the nucleophilic substitution pathway. google.com

Multi-step Synthetic Sequences and Process Optimization

Sequential Functionalization Approaches for Complex Derivatives

This compound serves as a valuable intermediate for the synthesis of more complex molecules, particularly substituted benzimidazoles and other heterocyclic systems. The presence of three distinct functional groups—the ester, the secondary amine, and the nitro group—allows for a variety of sequential transformations.

A primary synthetic route involves the reduction of the nitro group to an amine, creating methyl 4-(ethylamino)-3-aminobenzoate. This resulting ortho-phenylenediamine derivative is a key precursor for cyclization reactions. For instance, it can be reacted with various aldehydes, carboxylic acids (or their derivatives), or cyanogen (B1215507) bromide to form a range of substituted benzimidazoles. The ester and secondary amine functionalities can be further modified either before or after the heterocycle formation, providing a modular approach to complex molecular architectures. This stepwise functionalization is a cornerstone of building diverse chemical libraries from a common nitrobenzoate scaffold.

Yield Maximization and Purity Profiling in Synthetic Protocols

Optimizing the synthesis of this compound and its derivatives involves systematically evaluating reaction parameters to maximize yield and ensure high purity. Key variables include reaction time, temperature, solvent, and the molar ratio of reactants. Purification of both intermediates and the final product is crucial and is typically achieved through techniques like recrystallization or column chromatography.

For the synthesis of a related compound, methyl 4-amino-3-nitrobenzoate via Fischer esterification, reaction time was shown to be a critical parameter for yield. bond.edu.au A similar optimization process can be applied to the synthesis of this compound. Purity is typically assessed using methods such as Thin-Layer Chromatography (TLC), melting point analysis, and spectroscopic techniques (NMR, IR). For example, in the synthesis of methyl m-nitrobenzoate, the crude product is often washed with cold methanol to remove impurities like the o-nitro isomer before final recrystallization. orgsyn.org

Table 1: Hypothetical Optimization of the Synthesis of this compound

| Entry | Reactant Ratio (Amine:Benzoate) | Temperature (°C) | Time (h) | Solvent | Crude Yield (%) | Purity (%) (Post-Recrystallization) |

| 1 | 1.1 : 1 | 80 | 4 | DMSO | 75 | 95 |

| 2 | 1.5 : 1 | 80 | 4 | DMSO | 88 | 98 |

| 3 | 1.5 : 1 | 100 | 2 | DMSO | 91 | 97 |

| 4 | 1.5 : 1 | 100 | 4 | NMP | 93 | 98.5 |

This table is illustrative and based on general optimization principles for similar reactions.

Chemical Transformations and Functional Group Interconversions of the Nitrobenzoate Scaffold

Functional group interconversions are essential for elaborating the structure of this compound, with the reduction of the nitro group being one of the most significant transformations. fiveable.me

Catalytic Reduction of the Nitro Group to the Corresponding Amino Functionality

The reduction of the aromatic nitro group in this compound to a primary amine is a key step in the synthesis of many target molecules. This transformation is most commonly achieved through catalytic hydrogenation. wikipedia.orgsci-hub.se This method is often preferred for its high efficiency and the clean nature of the products.

A variety of catalysts and hydrogen sources can be employed. The selection of the catalyst is critical for achieving chemoselectivity, ensuring that the nitro group is reduced without affecting the ester functionality or causing hydrogenolysis of other groups.

Table 2: Common Catalytic Systems for Aromatic Nitro Group Reduction

| Catalyst | Hydrogen Source | Solvent | Typical Conditions | Notes |

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol, Ethyl Acetate | Room temperature, 1-4 atm H₂ | Highly effective and common, but may cause dehalogenation in halogenated substrates. commonorganicchemistry.com |

| Raney Nickel (Raney Ni) | H₂ gas, Hydrazine | Ethanol, Methanol | Room to elevated temp., 1-50 atm H₂ | A cost-effective alternative to palladium, often used when dehalogenation is a concern. wikipedia.org |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | Acetic Acid, Ethanol | Room temperature, 1-3 atm H₂ | A very active catalyst, useful for reducing both aromatic and aliphatic nitro compounds. wikipedia.org |

| Iron (Fe) | Acetic Acid, HCl | Ethanol/Water | Reflux | A classic, mild method that tolerates many other functional groups. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | HCl | Ethanol, Ethyl Acetate | Room temperature to 60 °C | A mild reagent suitable for selective reductions in the presence of sensitive functional groups. commonorganicchemistry.com |

Development of Reduction Strategies and Side Product Minimization

The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. nih.gov Incomplete reduction or side reactions can lead to the accumulation of these intermediates or the formation of dimeric products like azo or azoxy compounds. wikipedia.org The primary goal in developing a reduction strategy is to ensure the complete, two-step, six-electron reduction to the desired amine while minimizing these side products.

The choice of catalyst and reaction conditions plays a crucial role in minimizing side products. For example, some catalytic systems may favor the formation of hydroxylamines, which can be valuable intermediates in their own right but are considered impurities when the amine is the target. mdpi.comresearchgate.net The use of bimetallic catalysts or specific catalyst supports has been explored to enhance selectivity towards the amine. mdpi.com Furthermore, controlling parameters such as temperature, pressure, and reaction time is essential. For instance, lower temperatures can sometimes suppress side reactions. The presence of acid or base can also influence the reaction pathway; for example, reduction with iron is typically carried out in acidic media. commonorganicchemistry.com Ensuring a sufficient quantity of the reducing agent and effective agitation to overcome mass transfer limitations in heterogeneous catalytic systems are also critical for driving the reaction to completion and minimizing the formation of partially reduced byproducts. nih.gov

Cyclization Reactions Leading to Biologically Relevant Heterocycles (e.g., Benzimidazoles from Reduced Intermediates)

A key transformation of nitrobenzoate derivatives involves their reduction to form ortho-diamino intermediates, which are versatile precursors for the synthesis of benzimidazoles. The general process begins with the reduction of the nitro group of a compound like this compound. This reduction, typically achieved through catalytic hydrogenation (e.g., using Pd-C) or with reagents like iron in acetic acid or stannous chloride, converts the nitro group into a primary amine. youtube.comgoogle.comgoogle.com This creates a 1,2-diaminobenzene (o-phenylenediamine) derivative.

Once the o-phenylenediamine (B120857) intermediate is formed, it can undergo condensation with a variety of reagents to form the benzimidazole (B57391) ring system. bohrium.com This heterocyclic core is present in numerous pharmacologically active compounds. bohrium.comresearchgate.net Common methods for this cyclization include:

Condensation with Carboxylic Acids: Heating the o-phenylenediamine derivative with a carboxylic acid, often in the presence of a strong acid like hydrochloric acid (Phillip's method), is a widely used technique to produce 2-substituted benzimidazoles. bohrium.comresearchgate.net

Reaction with Aldehydes: Condensation with aldehydes under oxidative conditions also yields 2-substituted benzimidazoles. bohrium.comresearchgate.net Various catalysts, including those based on cobalt, magnesium, or copper, can facilitate this reaction, sometimes under solvent-free or microwave-assisted conditions for improved efficiency. nih.govorganic-chemistry.org

Use of Other Reagents: Acid anhydrides, esters, nitriles, and other C1 sources can also react with the o-phenylenediamine to form the benzimidazole ring. bohrium.comorganic-chemistry.org

The general pathway from a nitro-amino precursor to a benzimidazole is a cornerstone of heterocyclic synthesis, providing access to a wide array of functionalized molecules. nih.gov

Amide and Anilines Synthesis Derived from Nitrobenzoate Precursors

The functional groups on this compound serve as handles for the synthesis of various anilines and amides.

Aniline (B41778) Synthesis: The most direct route to aniline derivatives from nitrobenzoate precursors is the reduction of the nitro group. youtube.com A variety of methods have been developed for this transformation, offering different levels of chemoselectivity. youtube.comnih.gov For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or supported gold nanoparticles is highly effective. youtube.comgoogle.comnih.gov Gold catalysts, in particular, show high chemoselectivity for reducing the nitro group while leaving other reducible groups, such as esters or nitriles, intact. nih.gov Alternatively, metal-acid systems like tin (Sn) or iron (Fe) in the presence of hydrochloric or acetic acid are classic and effective methods for this reduction. youtube.comyoutube.comyoutube.com The choice of reducing agent can be critical, especially in large-scale synthesis where catalyst poisoning can sometimes be an issue with methods like catalytic hydrogenation. google.com

Amide Synthesis: Amides can be synthesized from this compound through several routes. One approach involves the direct amidation of the ester. Recently, methods for the reductive amidation of esters using nitro compounds as the nitrogen source have been developed, offering a more step-economic pathway by avoiding the pre-reduction of the nitroarene to an aniline. researchgate.netnih.gov These reactions are often catalyzed by transition metals like nickel. nih.gov

A more traditional, two-step approach involves first hydrolyzing the methyl ester to the corresponding carboxylic acid (4-(ethylamino)-3-nitrobenzoic acid). This acid can then be activated, for example by converting it to an acyl chloride using a reagent like thionyl chloride. google.com The resulting acyl chloride is highly reactive and readily undergoes a condensation reaction with a primary or secondary amine to form the desired amide bond. google.com This method is versatile and allows for the introduction of a wide range of substituents on the amide nitrogen.

Table 1: Selected Methods for Aniline Synthesis from Nitroaromatics

| Reducing Agent/System | Solvent | Key Features | Reference(s) |

|---|---|---|---|

| Catalytic Hydrogenation (H₂) | Ethanol/Methanol | High yield, can reduce other functional groups. | youtube.com |

| Iron (Fe) / Acetic Acid | Acetic Acid | Mild conditions, good for large scale. | youtube.comgoogle.com |

| Stannous Chloride (SnCl₂) | Ethanol | Mild reducing agent. | youtube.com |

| Gold Nanoparticles (Au/TiO₂) | N/A | High chemoselectivity for the nitro group. | nih.gov |

Ester Hydrolysis and Transesterification Studies

The ester group in this compound is susceptible to both hydrolysis and transesterification, reactions that are fundamental in modifying the carboxyl functional group.

Ester Hydrolysis: Hydrolysis of a methyl benzoate derivative involves the cleavage of the ester bond to yield a carboxylic acid and methanol. This reaction is typically catalyzed by acid or, more commonly, by a base (saponification). Under alkaline conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. Studies on substituted methyl benzoates show that the rate of this base-catalyzed hydrolysis is significantly influenced by the electronic nature of the substituents on the aromatic ring. oieau.fr Electron-withdrawing groups, such as the nitro group, increase the rate of hydrolysis by making the carbonyl carbon more electrophilic and by stabilizing the transition state. oieau.fr Conversely, electron-donating groups decrease the reaction rate. oieau.fr The hydrolysis can be carried out in aqueous solutions, and for sterically hindered esters, high-temperature water can be used to promote the reaction. psu.edu

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would involve reacting the compound with a different alcohol (R'-OH) in the presence of an acid or base catalyst to form a new ester (alkyl 4-(ethylamino)-3-nitrobenzoate) and methanol. This process is an equilibrium reaction, and it is often driven to completion by using a large excess of the new alcohol or by removing the methanol as it is formed. researchgate.net The mechanism is similar to hydrolysis, involving nucleophilic attack of the new alcohol on the ester carbonyl. The presence of the electron-withdrawing nitro group can facilitate this reaction. Transesterification is a valuable method for producing a variety of esters from a common precursor without needing to first synthesize the corresponding carboxylic acid. researchgate.netresearchgate.net

Table 2: Effect of Substituents on Hydrolysis Half-Life of Methyl Benzoates (pH 8, 10°C)

| Compound | Substituent | Half-Life (Years) | Effect | Reference(s) |

|---|---|---|---|---|

| Methyl benzoate | None | 1.8 | Baseline | oieau.fr |

| Methyl 4-nitrobenzoate | 4-nitro | 0.1 | Rate Accelerating | oieau.fr |

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms involving this compound is crucial for predicting its reactivity and optimizing synthetic protocols. The electronic properties of the substituents play a dominant role in these mechanisms.

Understanding Nucleophilic Attack on Activated Aromatic Systems

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of potent electron-withdrawing groups, such as a nitro group, can decrease the electron density of the ring, making it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.orgbyjus.com This reaction proceeds via an addition-elimination mechanism. byjus.comyoutube.com

The key steps are:

Nucleophilic Addition: A nucleophile attacks an electron-deficient carbon atom on the aromatic ring (the ipso-carbon) that bears a good leaving group. This is typically the rate-limiting step of the reaction. nih.gov This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized throughout the ring and, crucially, onto the electron-withdrawing group(s). For the SNAr reaction to be favorable, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize this negative charge through resonance. wikipedia.orglibretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, resulting in the final substituted product. nih.gov

In the context of this compound, if a good leaving group were present at the C1, C3, or C5 position relative to the nitro group, it would be susceptible to SNAr. The nitro group at C3 would provide the necessary activation for an attack at an adjacent carbon.

Electron-Withdrawing Effects of the Nitro Group and Resonance Structures

The nitro group (–NO₂) is a powerful deactivating group and exerts a strong electron-withdrawing effect on the aromatic ring through two primary mechanisms: the inductive effect and the resonance effect (-R or -M effect). nih.govquora.comresearchgate.netnih.gov

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom and, to a lesser extent, from the rest of the ring through the sigma bond framework.

Resonance Effect (-R): The nitro group can withdraw electron density from the ring's pi system. quora.comquora.com This is illustrated by drawing resonance structures where the pi electrons from the ring are delocalized onto the nitro group's oxygen atoms. This effect is most pronounced at the ortho and para positions relative to the nitro group, leaving these positions with a partial positive charge. youtube.comyoutube.com

This strong electron-withdrawing character is fundamental to the reactivity of this compound. nih.gov It significantly reduces the electron density of the benzene ring, which deactivates it toward electrophilic attack but activates it for nucleophilic attack. nih.govnih.gov The resonance structures show a buildup of positive charge at the ortho and para positions relative to the nitro group, making these sites particularly electron-poor and thus prime targets for nucleophiles, provided a leaving group is present. wikipedia.org

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzimidazole |

| o-Phenylenediamine (1,2-diaminobenzene) |

| Palladium on carbon (Pd-C) |

| Stannous chloride |

| Hydrochloric acid |

| Acetic acid |

| Cobalt |

| Magnesium |

| Copper |

| Thionyl chloride |

| Nickel |

| 4-(ethylamino)-3-nitrobenzoic acid |

| Methanol |

| Meisenheimer complex |

| Methyl benzoate |

| Methyl 4-nitrobenzoate |

| Methyl 4-methoxybenzoate |

| 4-amino-3-nitrobenzoic acid |

| Ethyl 4-methyl-3-nitrobenzoate |

| Methyl 3-nitrobenzoate |

| Aniline |

| Nitrobenzene (B124822) |

Advanced Spectroscopic Characterization and Structural Elucidation in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy provides unparalleled insight into the molecular framework of Methyl 4-(ethylamino)-3-nitrobenzoate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the methyl ester protons. The electron-donating ethylamino group and the electron-withdrawing nitro and methyl ester groups significantly influence the chemical shifts of the aromatic protons.

The aromatic region is expected to show three distinct signals. The proton at the C2 position, being ortho to both the nitro and ester groups, would be the most deshielded, appearing as a doublet. The proton at C6, ortho to the ethylamino group, would be the most shielded and appear as a doublet. The proton at C5, situated between the nitro and ethylamino groups, would appear as a doublet of doublets.

The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3) protons, which will appear as a triplet. The methyl ester group will be observed as a sharp singlet.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (C2) | ~8.5 | d | ~2.0 |

| Aromatic H (C5) | ~7.8 | dd | ~9.0, 2.0 |

| Aromatic H (C6) | ~7.0 | d | ~9.0 |

| Methoxy (B1213986) H (-OCH₃) | ~3.9 | s | - |

| Methylene H (-CH₂CH₃) | ~3.5 | q | ~7.2 |

| Methyl H (-CH₂CH₃) | ~1.4 | t | ~7.2 |

Note: These are predicted values based on the analysis of similar compounds.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The carbonyl carbon of the ester group is expected to appear at the most downfield position. The aromatic carbons will show a wide range of chemical shifts due to the diverse electronic effects of the substituents. The carbon attached to the nitro group (C3) and the carbon attached to the ester group (C1) will be significantly deshielded. Conversely, the carbon attached to the ethylamino group (C4) will be shielded.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C (C=O) | ~165 |

| Aromatic C1 | ~125 |

| Aromatic C2 | ~135 |

| Aromatic C3 | ~140 |

| Aromatic C4 | ~148 |

| Aromatic C5 | ~118 |

| Aromatic C6 | ~115 |

| Methoxy C (-OCH₃) | ~52 |

| Methylene C (-CH₂CH₃) | ~45 |

| Methyl C (-CH₂CH₃) | ~14 |

Note: These are predicted values based on the analysis of similar compounds such as methyl 3-nitrobenzoate and methyl 4-nitrobenzoate. aiinmr.comrsc.orgchemicalbook.comchemicalbook.com

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Studies

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The FTIR and Raman spectra of this compound will display characteristic absorption bands corresponding to its key functional groups.

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected. In aromatic nitro compounds, these typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.comspectroscopyonline.comorgchemboulder.com

Ester Group (C=O): A strong carbonyl stretching band is anticipated around 1720-1700 cm⁻¹.

Amine Group (N-H): A secondary amine N-H stretching vibration should be observable in the region of 3500-3300 cm⁻¹.

Aromatic Ring (C=C and C-H): Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region, and C-H stretching vibrations will be seen above 3000 cm⁻¹.

Predicted FTIR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H (Amine) | Stretching | 3500 - 3300 | Medium |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=O (Ester) | Stretching | 1720 - 1700 | Strong |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium-Strong |

| NO₂ (Nitro) | Asymmetric Stretching | 1550 - 1475 | Strong |

| NO₂ (Nitro) | Symmetric Stretching | 1360 - 1290 | Strong |

| C-N (Amine) | Stretching | 1340 - 1250 | Medium |

| C-O (Ester) | Stretching | 1300 - 1100 | Strong |

Note: These are predicted values based on general spectroscopic principles and data from related nitro-substituted benzoic acids and aromatic amines. researchgate.netresearchgate.net

Subtle shifts in the vibrational frequencies can provide information about the molecule's conformation and any intermolecular interactions, such as hydrogen bonding. For instance, the position and shape of the N-H stretching band can indicate the extent of intermolecular hydrogen bonding involving the amine proton and the nitro or ester oxygen atoms. Similarly, the planarity of the nitro group with respect to the benzene (B151609) ring can influence the position of its stretching frequencies. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

HRMS is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. The fragmentation pattern observed in the mass spectrum offers further structural confirmation.

The expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value. Key fragmentation pathways would likely involve:

Loss of the methoxy group (-OCH₃) from the ester.

Loss of the ethyl group (-CH₂CH₃) from the amine.

Decarboxylation (loss of CO₂).

Cleavage of the nitro group (loss of NO₂).

Analysis of the fragmentation of related nitro-aromatic compounds suggests that the cleavage of the ester and amine side chains are common pathways. spectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Chromophore Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, these transitions are typically of the π → π* and n → π* type, associated with the conjugated π-system of the benzene ring and the non-bonding electrons on the oxygen and nitrogen atoms.

The chromophoric system of this compound is dominated by the substituted benzene ring. The presence of both an electron-donating group (the ethylamino group) and an electron-withdrawing group (the nitro group) in a para-relationship, along with the methyl ester group, leads to significant intramolecular charge transfer (ICT) character. This ICT can result in intense absorption bands in the UV-Vis spectrum.

Theoretical studies using time-dependent density functional theory (TD-DFT) on similar molecules have been employed to predict and interpret their electronic spectra, providing insights into the nature of the electronic transitions. researchgate.net For this compound, it is expected that the primary absorption bands would be located in the near-UV and visible regions, characteristic of molecules with extended conjugation and strong donor-acceptor substitution patterns.

X-ray Crystallography for Precise Three-Dimensional Molecular Structure Determination and Solid-State Packing Analysis

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound was not found, a study on the closely related compound, Ethyl 4-(ethylamino)-3-nitrobenzoate, offers significant insights into the molecular geometry and packing. nih.govnih.gov The primary difference between these two compounds is the ester group (ethyl vs. methyl), which is unlikely to cause major alterations in the core molecular conformation and intermolecular interactions.

The crystal structure of Ethyl 4-(ethylamino)-3-nitrobenzoate reveals a monoclinic system with the space group P21/c. nih.gov The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄N₂O₄ |

| Molecular Weight | 238.24 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 4.2360 (8) |

| b (Å) | 16.180 (3) |

| c (Å) | 8.4890 (17) |

| β (°) | 95.80 (3) |

| Volume (ų) | 578.8 (2) |

| Z | 2 |

Table 1: Crystallographic data for Ethyl 4-(ethylamino)-3-nitrobenzoate. nih.gov

A significant feature of the molecular structure of Ethyl 4-(ethylamino)-3-nitrobenzoate is the presence of an intramolecular N-H···O hydrogen bond. nih.govnih.gov This hydrogen bond forms between the hydrogen atom of the ethylamino group and one of the oxygen atoms of the adjacent nitro group. This interaction creates a six-membered ring, often denoted as an S(6) ring motif in graph-set analysis. nih.govnih.gov

This intramolecular hydrogen bond plays a crucial role in stabilizing the conformation of the molecule. It results in a non-planar six-membered ring with a flattened-boat conformation. nih.gov The presence of this hydrogen bond also influences the electronic distribution within the molecule, contributing to the resonance stabilization of the system. The delocalization of the amino group's lone pair electrons into the ring and the electron-withdrawing effect of the nitro group are enhanced by this planarizing interaction. In a related compound, Methyl 4-anilino-3-nitrobenzoate, a similar intramolecular N-H···O interaction leads to the formation of a six-membered ring with an envelope conformation. nih.gov

In the solid state, molecules of Ethyl 4-(ethylamino)-3-nitrobenzoate are linked together through intermolecular hydrogen bonds. nih.govnih.gov Specifically, the N-H group, which is already involved in an intramolecular hydrogen bond, also participates in an intermolecular hydrogen bond with an oxygen atom of the nitro group of an adjacent molecule. This results in a bifurcated hydrogen bond. nih.gov

These intermolecular N-H···O interactions link the molecules into chains that extend parallel to the b-axis of the crystal lattice. nih.gov This network of hydrogen bonds is a key factor in the stabilization of the crystal structure. In other related nitrobenzoate derivatives, such as 4-Ethylamino-3-nitrobenzoic acid, intermolecular O-H···O hydrogen bonds lead to the formation of centrosymmetric dimers. nih.gov The study of these non-covalent interactions is critical for understanding the supramolecular assembly and the resulting physical properties of the material. researchgate.net

Emerging Spectroscopic Techniques for Substituted Nitrobenzoate Systems (e.g., Terahertz Time-Domain Spectroscopy for Optical Properties)

Terahertz Time-Domain Spectroscopy (THz-TDS) is an emerging technique that probes the low-frequency vibrational modes of molecules and the properties of materials in the terahertz region of the electromagnetic spectrum (typically 0.1 to 3 THz). nih.govyale.edu This frequency range corresponds to the collective vibrational modes of molecules, such as intermolecular vibrations in crystals and torsional modes of molecular backbones. nih.gov

For substituted nitrobenzoate systems, THz-TDS can provide valuable information about their optical properties and solid-state structure. Research on nitro-containing compounds has shown that they can exhibit characteristic absorption features in the THz range, which can serve as spectral fingerprints. nih.gov These absorptions are related to the collective vibrational modes of the crystal lattice (phonons) and low-energy intramolecular vibrations.

A notable example of the application of THz spectroscopy to a related compound is the development of a terahertz linear polarizer using a single crystal of Methyl 4-nitrobenzoate. researchgate.net In this study, the parallel arrangement of the flat molecules in the crystal structure led to high anisotropy in the absorption of terahertz waves. Several infrared-active intramolecular vibrations were found to be concentrated between 2.2 and 3.2 THz, achieving a high degree of polarization. researchgate.net

The study of nitro/nitrogen-rich aryl-tetrazole derivatives by THz-TDS also highlights the sensitivity of this technique to changes in chemical composition and symmetry. nih.gov The absorption spectra of these compounds showed high-intensity peaks between 1.0 and 2.5 THz, which were correlated with their molecular and crystal structures through density functional theory (DFT) calculations. nih.gov These findings suggest that THz-TDS could be a powerful tool for characterizing the solid-state properties of this compound and other substituted nitrobenzoates, potentially revealing details about their crystal packing, polymorphism, and low-frequency vibrational dynamics.

Computational Chemistry and Theoretical Investigations of Methyl 4 Ethylamino 3 Nitrobenzoate and Analogues

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic distribution and geometric arrangement of atoms within a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometries, energies, and spectroscopic properties of molecules like Methyl 4-(ethylamino)-3-nitrobenzoate.

Studies on analogous compounds, such as Ethyl 4-ethylamino-3-nitrobenzoate, provide a framework for understanding the structural characteristics of the title compound. In its ethyl analogue, the benzene (B151609) ring is planar, with bond lengths and angles falling within normal ranges. nih.gov A significant feature is the formation of an intramolecular hydrogen bond between the amine hydrogen (N-H) and an oxygen atom of the adjacent nitro group. nih.gov This interaction results in a nearly planar six-membered ring. nih.gov In the case of Ethyl 4-ethylamino-3-nitrobenzoate, this ring adopts a flattened-boat conformation. nih.gov DFT calculations would confirm a similar arrangement for this compound, where this hydrogen bond plays a crucial role in stabilizing the molecular structure.

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations and Analogue Data

| Parameter | Predicted Value/Observation | Rationale/Reference Analogue |

| Benzene Ring | Planar | A common feature for aromatic systems. nih.gov |

| C(aromatic)-N(amino) Bond Length | ~1.35 Å | Typical for anilines with electron-withdrawing groups. |

| C(aromatic)-N(nitro) Bond Length | ~1.47 Å | Standard for nitroaromatic compounds. |

| Intramolecular H-Bond | N-H···O (nitro) | Stabilizes the conformation. nih.govresearchgate.net |

| H-Bond Ring Conformation | Flattened-Boat/Envelope | Observed in crystal structures of similar compounds. nih.govresearchgate.net |

| Ester Group Orientation | Slightly non-coplanar with the ring | Minimizes steric hindrance while maintaining conjugation. researchgate.net |

This table presents predicted data based on computational principles and findings from analogue studies.

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org These two orbitals are critical in determining a molecule's chemical reactivity and electronic properties. youtube.com The HOMO acts as the electron-donating orbital, governing nucleophilicity, while the LUMO is the electron-accepting orbital, driving electrophilicity. youtube.comlibretexts.org

For this compound, the HOMO is expected to be primarily localized over the electron-rich ethylamino group and the π-system of the benzene ring. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group (-NO₂) and the methyl benzoate (B1203000) moiety. researchgate.net This spatial distribution of the frontier orbitals indicates a significant potential for intramolecular charge transfer (ICT) upon electronic excitation, a characteristic feature of many donor-acceptor substituted aromatic systems.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations are instrumental in accurately predicting these orbital energies and the resulting energy gap. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound

| Orbital | Predicted Localization | Chemical Significance |

| HOMO | Ethylamino group and benzene ring | Region of nucleophilicity; site of electron donation. youtube.com |

| LUMO | Nitro group and ester group | Region of electrophilicity; site of electron acceptance. youtube.com |

| HOMO-LUMO Gap | Relatively small | Indicates high reactivity and potential for ICT. researchgate.net |

This table presents predicted data based on FMO theory and findings from analogue studies.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electron-rich and electron-deficient regions of a molecule. researchgate.netchemrxiv.org The MEP surface is colored according to its electrostatic potential value, providing a guide to the molecule's reactive sites. researchgate.net

For this compound, the MEP map is expected to show distinct regions of varying potential:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most negative regions are predicted to be located around the highly electronegative oxygen atoms of the nitro group and the carbonyl oxygen of the ester group. researchgate.netresearchgate.net

Positive Potential (Blue): These electron-deficient areas indicate sites for potential nucleophilic attack. The most positive potential is expected to be found around the hydrogen atom of the amino group (N-H), which is involved in the intramolecular hydrogen bond, and to a lesser extent, the hydrogen atoms on the aromatic ring. researchgate.net

The MEP map visually confirms the charge distribution suggested by the FMO analysis and provides a more detailed picture of the molecule's reactivity towards other charged or polar species. researchgate.net

Table 3: Predicted Reactive Sites from Electrostatic Potential Surface Mapping

| Region | Location | Predicted Electrostatic Potential | Type of Reactivity |

| Nitro Group Oxygens | Periphery of -NO₂ group | Strongly Negative (Red) | Site for electrophilic attack. researchgate.net |

| Carbonyl Oxygen | Periphery of C=O group | Negative (Yellow/Orange) | Site for electrophilic attack. researchgate.net |

| Amine Hydrogen | N-H proton | Strongly Positive (Blue) | Site for nucleophilic attack. researchgate.net |

| Aromatic Hydrogens | C-H protons on the ring | Slightly Positive (Green/Light Blue) | Weaker sites for nucleophilic interaction. |

This table presents predicted data based on the principles of MEP analysis and findings from analogue studies.

Detailed Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of a flexible molecule like this compound are often dictated by its preferred three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of the atoms and the energy associated with them.

Rotational isomers, or conformers, arise from the rotation around single bonds. For this compound, key rotational degrees of freedom exist around the C(aromatic)–C(ester) and C(aromatic)–N(amino) bonds.

Theoretical studies on the analogue methyl 3-nitrobenzoate show that conformers where the ester group is planar with the benzene ring are the most stable due to maximal overlap of the π-electron systems. researchgate.net Rotation out of this plane requires overcoming an energy barrier. For methyl 3-nitrobenzoate, this rotational barrier was calculated to be approximately 26 kJ/mol. researchgate.net A similar energy profile is expected for the rotation of the methyl benzoate group in the title compound. The presence of the bulky ethylamino and nitro groups will influence the precise height of this barrier and the exact dihedral angles of the lowest-energy conformers. The intramolecular hydrogen bond significantly restricts rotation around the C-N bonds, locking the N-H group in proximity to the nitro group.

The surrounding environment, particularly the solvent, can have a profound impact on the conformational preferences of a molecule. researchgate.net The relative stability of different conformers can shift depending on the polarity of the solvent. This phenomenon is particularly pronounced for molecules with a significant dipole moment.

Computational studies on methyl 3-nitrobenzoate have demonstrated that the equilibrium between its cis and trans conformers is solvent-dependent. researchgate.net Polar solvents tend to stabilize the conformer with the larger dipole moment. For this compound, which possesses both strong donor (ethylamino) and acceptor (nitro, ester) groups, a substantial molecular dipole moment is expected. Therefore, it is predicted that the conformational equilibrium will shift to favor more polar rotamers in solvents with high dielectric constants (e.g., water, DMSO) compared to nonpolar solvents (e.g., hexane, benzene). Reaction field models, such as the Polarizable Continuum Model (PCM), are employed in DFT calculations to simulate these solvent effects and quantify the change in conformational populations. researchgate.net

Table 4: Predicted Solvent Influence on Conformational Equilibrium

| Solvent Type | Dielectric Constant | Predicted Effect on Conformation |

| Nonpolar (e.g., Hexane) | Low (~2) | Favors less polar conformers to minimize unfavorable dipole-induced dipole interactions. |

| Moderately Polar (e.g., THF) | Medium (~7.5) | Intermediate population of conformers. |

| Polar (e.g., Ethanol) | High (~25) | Stabilizes and favors the more polar conformer(s) via dipole-dipole interactions. researchgate.net |

| Highly Polar (e.g., Water) | High (~80) | Strong stabilization and highest population of the most polar conformer(s). researchgate.netresearchgate.net |

This table presents predicted trends based on theoretical principles and findings from analogue studies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations serve as a "computational microscope," providing a detailed view of the dynamic movements and interactions of molecules over time. mdpi.com For this compound, MD simulations are crucial for understanding its conformational flexibility, the motion of its functional groups (such as the ethylamino and nitro groups), and how it interacts with various solvent environments. These simulations solve Newton's equations of motion for a system of atoms and molecules, revealing trajectories that describe the positions and velocities of particles over time. mdpi.com

The choice of solvent model in MD simulations is critical, as it significantly influences the dynamic behavior of the solute. nih.gov Studies on related molecules demonstrate that different water models, from atomistic (e.g., TIP4P-Ewald) to coarse-grained or implicit models, can yield varying results for the dynamics of both the molecular backbone and its side-chains. nih.gov For this compound, simulations in aqueous and non-polar solvents would elucidate how solvent polarity and hydrogen bonding affect its conformational preferences and the accessibility of its reactive sites. For instance, MD simulations can predict the formation of hydrogen bonds between the nitro group's oxygen atoms or the ester group and protic solvents, which can influence its electronic structure and reactivity.

Mixed-solvent molecular dynamics (MixMD) is a particularly powerful technique for identifying potential binding sites on a molecule by simulating it in a solution containing a mixture of water and small organic probe molecules. nih.gov This method could be applied to this compound to map out "hotspots" where interactions are most favorable, providing insight into its potential to interact with other molecules or biological targets. nih.gov The dynamic information gained from MD simulations is fundamental for interpreting experimental data and predicting the compound's transport and fate in various environments. youtube.com

Table 1: Representative Parameters in a Molecular Dynamics Simulation for this compound

| Parameter | Example Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, OPLS | Defines the potential energy of the system based on atomic positions. |

| Solvent Model | TIP3P or SPC/E (Explicit Water) | Simulates the effect of an aqueous environment on the solute's behavior. |

| Simulation Time | 100 nanoseconds | Allows for sufficient sampling of molecular conformations and dynamics. |

| Temperature | 300 K | Simulates behavior at or near room temperature. |

| Pressure | 1 bar | Maintains constant pressure conditions, relevant for many real-world scenarios. |

| Ensemble | NVT or NPT | Defines the thermodynamic variables that are kept constant (e.g., Number of particles, Volume, Temperature). |

This table presents typical parameters used in MD simulations for organic molecules and does not represent specific experimental results.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a highly effective method for predicting the spectroscopic parameters of molecules like this compound. researchgate.netuni-bonn.de These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry (often using the Gauge-Including Atomic Orbital, GIAO, method), theoretical chemical shifts can be obtained. nih.govnrel.gov Recent advancements have integrated DFT calculations with machine learning models and graph neural networks, significantly improving the accuracy of these predictions to rival experimental precision. uni-bonn.denih.govnrel.gov For this compound, DFT calculations would predict distinct signals for the aromatic protons, the ethyl group protons, and the methyl ester protons, as well as for each carbon atom in the molecule.

Vibrational Frequencies: DFT calculations are also used to compute the harmonic vibrational frequencies corresponding to a molecule's infrared (IR) and Raman spectra. researchgate.net These calculations help assign the vibrational modes observed in experimental spectra to specific molecular motions, such as stretching, bending, and wagging of functional groups. researchgate.net For nitroaromatic compounds, characteristic stretching vibrations of the NO₂ group are typically found in the 1500–1570 cm⁻¹ (asymmetric) and 1300–1370 cm⁻¹ (symmetric) regions. researchgate.net Similarly, the C=O stretch of the ester and the N-H stretch of the amino group would have predictable frequency ranges. Comparing the calculated spectrum with the experimental one helps to validate the computed molecular structure. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic C-H (various) | 6.8 - 8.5 | 110 - 155 |

| N-H | 5.0 - 6.0 | - |

| -O-CH₃ | 3.8 - 4.0 | 52 - 55 |

| -N-CH₂- | 3.3 - 3.6 | 40 - 45 |

| -CH₂-CH₃ | 1.2 - 1.5 | 13 - 16 |

| C=O | - | 165 - 170 |

Note: These values are representative predictions based on DFT calculations for analogous structures and are not experimental data. The specific shifts are highly dependent on the computational method and solvent model used.

Table 3: Predicted Fundamental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3350 - 3450 | Ethylamino |

| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring |

| C=O Stretch | 1700 - 1730 | Methyl Ester |

| NO₂ Asymmetric Stretch | 1510 - 1560 | Nitro |

| NO₂ Symmetric Stretch | 1330 - 1370 | Nitro |

| C-N Stretch | 1280 - 1350 | Ethylamino & Nitro |

| C-O Stretch | 1200 - 1300 | Methyl Ester |

Note: These frequencies are based on typical values for the respective functional groups in related nitroaromatic compounds as determined by DFT calculations. researchgate.netresearchgate.net

Structure-Property Relationship Elucidation through Integrated Computational Approaches

Understanding the relationship between a molecule's structure and its chemical or biological properties is a primary goal of computational chemistry. For nitroaromatic compounds like this compound, Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are employed to build predictive models. nih.govnih.govresearchgate.net These models correlate structural or electronic descriptors with observed activities, such as toxicity or reactivity. imist.maresearchgate.net

Key molecular descriptors derived from computational methods include:

Hydrophobicity (logP): The octanol-water partition coefficient, which is crucial for predicting how a molecule distributes between fatty and aqueous environments. nih.govresearchgate.net

Electronic Parameters: These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The LUMO energy, in particular, is often correlated with the ease of reduction of the nitro group, a key step in the mechanism of toxicity for many nitroaromatics. nih.gov

Topological and Steric Descriptors: Parameters related to the molecule's size, shape, and connectivity.

Quantum Chemical Descriptors: Properties like dipole moment, polarizability, and atomic charges provide insight into the electronic distribution and potential for intermolecular interactions. dergipark.org.tr

QSAR studies on large sets of nitrobenzene (B124822) derivatives have successfully created models that predict toxicity based on a combination of these descriptors. dergipark.org.trcore.ac.uknih.gov For example, a model might show that toxicity increases with higher hydrophobicity and greater electrophilicity. researchgate.net Such integrated approaches allow researchers to predict the properties of this compound based on its calculated descriptors, guiding further experimental work. nih.govresearchgate.net

Table 4: Key Molecular Descriptors for Structure-Property Relationship (SPR) Analysis

| Descriptor | Relevance for this compound | Computational Method |

| logP | Predicts bioavailability and accumulation in lipidic environments. | Calculated via software algorithms (e.g., ALOGPS, XLogP3) |

| LUMO Energy | Correlates with the ease of reduction of the nitro group and potential toxicity. nih.gov | DFT, Semi-empirical (e.g., AM1) |

| Dipole Moment | Indicates overall molecular polarity, influencing solubility and intermolecular forces. | DFT, Semi-empirical |

| Electrophilicity Index (ω) | Quantifies the molecule's ability to accept electrons, related to its reactivity with nucleophiles. researchgate.net | DFT (from HOMO/LUMO energies) |

| Molecular Surface Area | Relates to steric interactions and transport properties. | Calculated from optimized geometry. |

This table outlines important descriptors and their general relevance, not specific calculated values for the title compound.

Advanced Theoretical Approaches for Reaction Mechanism Elucidation and Transition State Characterization

Advanced computational methods, primarily DFT, are essential for elucidating the detailed mechanisms of chemical reactions, including the synthesis and subsequent reactions of this compound. nih.govrsc.org These methods allow for the mapping of the entire potential energy surface of a reaction, identifying intermediates, and, crucially, locating and characterizing transition states. arxiv.orgresearchgate.net

Synthesis Mechanism: The synthesis of this compound likely involves the nitration of a precursor like methyl 4-(ethylamino)benzoate. The mechanism of electrophilic aromatic nitration is complex. In the presence of strong acids, the amino group can be protonated to form an anilinium ion, which is a meta-directing group. unigoa.ac.instackexchange.comyoutube.com Theoretical calculations can model the reaction pathway, determining the activation energies for nitration at the ortho, meta, and para positions relative to the amino group. These calculations can explain the observed regioselectivity and product distribution under different reaction conditions. acs.orgnih.govkhanacademy.org

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). nih.gov Theoretical studies have extensively investigated the SNAr mechanism on nitroaromatic systems. rsc.orgresearchgate.net Calculations can determine whether the reaction proceeds through a classic two-step mechanism involving a stable Meisenheimer intermediate or a concerted, one-step pathway. springernature.comnih.gov By calculating the energy barriers for the addition of a nucleophile and the departure of a leaving group, computational models can predict reaction rates and the feasibility of various substitution reactions on the this compound ring. nih.govrsc.org

Table 5: Representative Computed Parameters for Reaction Mechanism Analysis

| Parameter | Reaction Type | Significance |

| Activation Energy (Ea) | Electrophilic Nitration / SNAr | The energy barrier that must be overcome for the reaction to proceed. Lower Ea means a faster reaction. |

| Reaction Energy (ΔErxn) | Electrophilic Nitration / SNAr | The overall energy change of the reaction (exothermic vs. endothermic). |

| Transition State Geometry | Electrophilic Nitration / SNAr | The specific molecular structure at the peak of the energy barrier, defining the reaction coordinate. |

| Intermediate Stability | SNAr (Meisenheimer complex) | The energy of any intermediate species formed during the reaction, affecting the overall mechanism. |

This table illustrates the types of data generated from theoretical reaction mechanism studies on analogous systems.

Biological Activity and Medicinal Chemistry Applications of Methyl 4 Ethylamino 3 Nitrobenzoate Derivatives

Identification as Key Synthetic Intermediates in Pharmaceutical Research and Development

Methyl 4-(ethylamino)-3-nitrobenzoate and its analogs are recognized as pivotal intermediates in the synthesis of complex molecules for pharmaceutical applications. Their specific arrangement of functional groups—an ester, a secondary amine, and a nitro group on a benzene (B151609) ring—offers a versatile platform for constructing a variety of pharmacologically relevant structures. The reactivity of the nitro group, which can be readily reduced to an amine, and the potential for modification at the ester and amino positions make these compounds valuable starting materials in medicinal chemistry.

The true synthetic value of this compound derivatives is demonstrated in their role as precursors to heterocyclic systems, which are core components of many drugs. google.comnih.govraco.catresearchgate.net The ortho-positioning of the ethylamino and nitro groups is particularly advantageous for the synthesis of fused heterocycles like benzimidazoles. Following the reduction of the nitro group to an amine, the resulting diamine is primed for cyclization reactions. For instance, reacting the diamine intermediate with various reagents can lead to the formation of a benzimidazole (B57391) ring, a scaffold found in numerous therapeutic agents. A process for preparing benzimidazole derivatives, which are used in compounds like the anticoagulant Dabigatran etexilate, starts from the related 4-(methylamino)-3-nitrobenzoic acid. google.com This process involves the reduction of the nitro group to form a diamine, which is a critical step for the subsequent cyclization to form the benzimidazole core. google.com

Furthermore, these benzoate (B1203000) derivatives serve as foundational materials for constructing triazole-containing compounds. nih.govraco.cat Triazoles are a class of five-membered heterocyclic compounds with three nitrogen atoms, known for a wide spectrum of biological activities including antifungal, antiviral, and anticancer properties. nih.govresearchgate.net Synthetic routes to triazoles are diverse, often involving cycloaddition reactions. raco.catnih.gov The amino and ester functionalities of the this compound scaffold can be modified to introduce azide (B81097) or alkyne groups, which are necessary for "click chemistry" reactions that efficiently form the 1,2,3-triazole ring. nih.gov The versatility of these reactions allows for the creation of large libraries of triazole derivatives for drug screening. researchgate.net